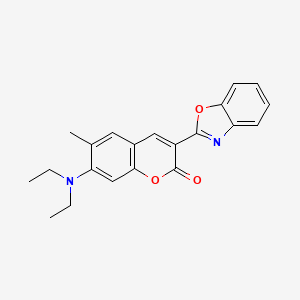

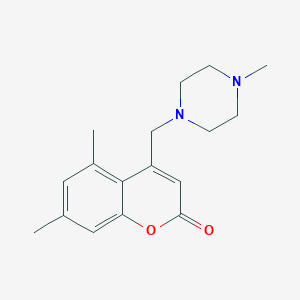

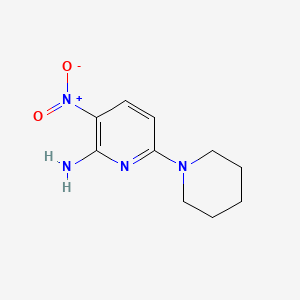

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical applications. Benzenesulfonamides have been extensively studied due to their inhibitory properties against different enzymes and potential therapeutic applications, such as in the treatment of Alzheimer's disease, cancer, and as agents affecting the NF-kappaB pathway .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction of amines with benzenesulfonyl chloride derivatives. For instance, the synthesis of N-(quinolin-8-yl)benzenesulfonamide derivatives was achieved through this method . Similarly, the synthesis of various benzenesulfonamide derivatives has been reported, which often involves multi-step reactions with good overall yields .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that impart specific properties and biological activities. For example, the crystal structure of a Schiff base derivative of benzenesulfonamide was determined, showing the existence of enol-imine tautomerism . Computational studies, including density functional theory (DFT) calculations, have been used to predict the geometry and vibrational wavenumbers of these molecules .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the substituents on the benzene ring. These reactions can lead to the formation of different compounds with potential biological activities. For instance, the synthesis of novel quinolines from benzenesulfonamide derivatives has been reported, which showed potential as anticancer and radioprotective agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit good intestinal absorption and medium blood-brain barrier permeability, which are important for their potential use as drugs . The spectroscopic properties, such as IR and Raman spectra, provide insights into the functional groups present and their interactions . Additionally, the electronic properties, such as hyperpolarizability, suggest that some derivatives may have applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Potential Applications in Medicine

Anticancer Activity : The structural analogs of 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide have been explored for their anticancer properties. For instance, chloroquinoxaline sulfonamide has shown promise as an antitumor agent, highlighting the therapeutic potential of quinoxaline sulfonamides in cancer treatment (Liu, Ruble, & Arora, 1994). Similarly, synthesis and characterization of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety have been investigated for their potential as anticancer and radioprotective agents, indicating the versatility of these compounds in medical applications (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).

Antibacterial and Antifungal Properties : Research has also been conducted on the antibacterial and antifungal properties of quinoxaline derivatives. A study on green synthesis of novel quinoxaline sulfonamides with antibacterial activity highlights the potential use of these compounds in combating microbial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-29-16-9-7-15(8-10-16)23-21-22(25-20-6-4-3-5-19(20)24-21)26-31(27,28)18-13-11-17(30-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFSNDSXHHWVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)